Product packaging for 1H-Indazole-4,7-dione, 1,3-diphenyl-(Cat. No.:CAS No. 132782-93-5)

1H-Indazole-4,7-dione, 1,3-diphenyl-

Cat. No.: B186931
CAS No.: 132782-93-5
M. Wt: 300.3 g/mol
InChI Key: FKXUWTPIPBYJGP-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Indazolediones

Indazoles, also referred to as isoindazoles, are aromatic heterocyclic compounds with the molecular formula C₇H₆N₂. wikipedia.orgaustinpublishinggroup.com They consist of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov The indazole structure can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer. nih.govaustinpublishinggroup.com

Indazolediones represent a subclass of indazoles characterized by the presence of two ketone (C=O) groups on the six-membered benzene ring. The specific compound, 1H-Indazole-4,7-dione, 1,3-diphenyl- , is systematically named based on this core structure.

"1H-Indazole" indicates the position of the hydrogen atom on the nitrogen at position 1 of the pyrazole ring.

"-4,7-dione" specifies the locations of the two ketone groups on the benzene portion of the scaffold.

"1,3-diphenyl-" denotes the substitution of phenyl groups at the 1 and 3 positions of the indazole ring system.

This nitrogen-containing heterocyclic compound belongs to the broader class of 1H-indazolediones. The structural characteristics of this molecule, particularly the phenyl substituents, are known to increase its lipophilicity, which can enhance properties such as membrane permeability.

Below is a table detailing the key identifiers for this compound.

IdentifierValue
IUPAC Name 1,3-diphenylindazole-4,7-dione
CAS Number 132782-93-5
Molecular Formula C₁₉H₁₂N₂O₂
Molecular Weight 300.3 g/mol
InChI Key FKXUWTPIPBYJGP-UHFFFAOYSA-N

Academic Significance of Functionalized Indazole Scaffolds in Organic Synthesis

The indazole scaffold is considered a "privileged structure" in medicinal chemistry and organic synthesis. pnrjournal.comnih.gov This designation stems from the fact that this core motif is found in a multitude of compounds exhibiting a wide array of biological activities. nih.govresearchgate.net Consequently, functionalized indazole derivatives have attracted significant attention from the scientific community for their potential in drug discovery and development. nih.govpnrjournal.com

The academic significance of these scaffolds is rooted in their versatile biological profiles, which include antitumor, anti-inflammatory, antibacterial, antifungal, and anti-HIV activities. nih.govresearchgate.net The development of new synthetic methodologies to construct and modify the indazole ring system is an active area of research, aiming to create novel molecules with enhanced or specific therapeutic properties. nih.govnih.gov The functionalization of the indazole core, such as the addition of the diphenyl groups seen in 1H-Indazole-4,7-dione, 1,3-diphenyl-, is a key strategy for modulating the compound's physicochemical properties and biological targets. These derivatives serve as crucial building blocks for creating next-generation pharmaceuticals. researchgate.net

Historical Context of Indazole and Indazoledione Chemical Research

The history of indazole chemistry dates back to the 19th century. The first synthesis of the parent compound, indazole, was reported by the German chemist Emil Fischer in 1883. ontosight.airesearchgate.net Initially, Fischer defined indazole as a pyrazole ring fused with a benzene ring. pnrjournal.comresearchgate.net Early research focused on understanding the fundamental chemical properties and reactivity of this novel heterocyclic system.

Over the decades, research has expanded significantly, driven by the discovery of the diverse biological activities of indazole derivatives. ontosight.ai While the indazole ring system is rarely found in natural products, a vast number of synthetic derivatives have been prepared and studied for their pharmacological potential. nih.govaustinpublishinggroup.com The synthesis of indazolediones, such as 1H-Indazole-4,7-dione, 1,3-diphenyl-, represents a more modern development in this field. These compounds are often synthesized through methods like the 1,3-dipolar cycloaddition of diazomethanes to 1,4-quinones. This continued evolution in synthetic strategies underscores the enduring importance of the indazole scaffold in organic and medicinal chemistry. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12N2O2 B186931 1H-Indazole-4,7-dione, 1,3-diphenyl- CAS No. 132782-93-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132782-93-5

Molecular Formula

C19H12N2O2

Molecular Weight

300.3 g/mol

IUPAC Name

1,3-diphenylindazole-4,7-dione

InChI

InChI=1S/C19H12N2O2/c22-15-11-12-16(23)19-17(15)18(13-7-3-1-4-8-13)20-21(19)14-9-5-2-6-10-14/h1-12H

InChI Key

FKXUWTPIPBYJGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(=O)C=CC3=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(=O)C=CC3=O)C4=CC=CC=C4

Origin of Product

United States

Comprehensive Synthetic Methodologies for 1h Indazole 4,7 Dione, 1,3 Diphenyl and Analogues

Cycloaddition Reactions in Indazoledione Formation

Cycloaddition reactions represent a powerful and atom-economical approach for the construction of cyclic compounds. In the context of indazole synthesis, these reactions, particularly [3+2] and [4+2] cycloadditions, allow for the direct formation of the five-membered pyrazole (B372694) ring fused to a six-membered ring system.

1,3-Dipolar Cycloaddition of Diazomethanes to 1,4-Quinones

A primary and effective method for synthesizing the 1H-indazole-4,7-dione scaffold is the 1,3-dipolar cycloaddition reaction. This reaction involves a 1,3-dipole, such as a diazoalkane, and a dipolarophile, typically an alkene or alkyne. In the synthesis of indazolediones, 1,4-quinones serve as the dipolarophile.

The reaction between a substituted diazomethane (B1218177) and a 1,4-quinone proceeds via a [3+2] cycloaddition mechanism, also known as the Huisgen cycloaddition, to form a five-membered ring. wikipedia.org For the synthesis of 1,3-diphenyl-1H-indazole-4,7-dione, diphenyldiazomethane acts as the 1,3-dipole and 1,4-benzoquinone (B44022) serves as the dipolarophile. The reaction initially forms a pyrazoline intermediate, which then undergoes oxidation, often in situ, to yield the aromatic indazole-4,7-dione system. The phenyl groups at positions 1 and 3 of the target molecule originate from the diphenyldiazomethane precursor. This method is particularly valuable for creating a range of substituted indazolediones by varying the substituents on both the diazo compound and the quinone. wikipedia.org

The regioselectivity of the cycloaddition is a critical aspect, where the terminal nitrogen of the diazo compound typically bonds to the more electron-deficient carbon of the quinone's double bond. wikipedia.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Indazoledione Synthesis

1,3-DipoleDipolarophileProductReference
Diphenyldiazomethane1,4-Benzoquinone1,3-Diphenyl-1H-indazole-4,7-dione
Diazo(phenyl)methane2-Methyl-1,4-benzoquinone1,6-Dimethyl-3-phenyl-1H-indazole-4,7-dione wikipedia.org
Ethyl diazoacetate1,4-NaphthoquinoneEthyl 4,9-dioxo-4,9-dihydro-1H-benzo[f]indazole-1-carboxylate orgsyn.org

1,3-Dipolar Cycloaddition of Arynes with Diazomethane Derivatives

An alternative and powerful strategy for forming the indazole ring system involves the [3+2] cycloaddition of arynes with diazo compounds. elsevierpure.comnih.gov Arynes, highly reactive intermediates derived from aromatic rings, act as potent dipolarophiles. Modern methods for generating arynes, such as the fluoride-induced decomposition of o-(trimethylsilyl)aryl triflates, occur under mild conditions, making this approach synthetically attractive. nih.gov

The reaction of a benzyne (B1209423) with a diazomethane derivative leads directly to the indazole core. researchgate.net The initial product is a 3H-indazole, which may then isomerize to the more stable 1H-indazole. orgsyn.org The specific isomer formed can depend on the substituents on the diazo compound and the reaction conditions. orgsyn.org For instance, using an excess of the aryne precursor can lead to N-arylation of the resulting indazole. capes.gov.br This method offers a high degree of flexibility, allowing for the synthesis of a wide array of substituted indazoles by choosing appropriately substituted aryne precursors and diazo compounds. researchgate.net

Research by Larock and others has demonstrated that this method is tolerant of various functional groups, including esters and ketones on the diazo compound, leading to 1-acyl or 1-alkoxycarbonyl indazoles. orgsyn.orgresearchgate.net

Table 2: Synthesis of Indazoles via Aryne-Diazo Cycloaddition

Aryne PrecursorDiazo CompoundConditionsProduct TypeYield (%)Reference
o-(Trimethylsilyl)phenyl triflateEthyl diazoacetateCsF, CH3CN, rt1-Ethoxycarbonyl-1H-indazole97 orgsyn.org
o-(Trimethylsilyl)phenyl triflateTrimethylsilyldiazomethaneKF, 18-crown-6, THF, rt1H-Indazole50 orgsyn.org
o-(Trimethylsilyl)phenyl triflateN-Tosylhydrazone of p-AnisaldehydeCsF, TEBAC, THF, 70 °C3-(4-Methoxyphenyl)-1H-indazole85 orgsyn.org

Intramolecular [2+3] Cycloaddition Pathways

Intramolecular cycloadditions provide an elegant route to complex, fused heterocyclic systems by tethering the reacting components within the same molecule. An intramolecular [2+3] cycloaddition can be envisioned for the synthesis of indazole derivatives, where a molecule containing both a 1,3-dipole and a dipolarophile is designed to cyclize. masterorganicchemistry.com

For instance, a precursor could be designed with an o-alkenylphenyl group attached to a diazomethyl moiety. Upon activation, the diazo group would react as the 1,3-dipole with the tethered alkene (the dipolarophile) to form the fused pyrazoline ring, which upon subsequent aromatization would yield a tetrahydroindazole (B12648868) derivative. While direct examples leading specifically to 1,3-diphenyl-1H-indazole-4,7-dione via this pathway are less common, the principle is well-established for constructing related fused nitrogen heterocycles. nih.govnih.gov The success of such reactions is highly dependent on the length and nature of the linker connecting the two reactive functionalities, which governs the feasibility of achieving the required transition state geometry for cyclization. nih.gov

Diels-Alder Transformations for Indazole Ring Construction

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. wikipedia.orgmasterorganicchemistry.com While it classically forms carbocycles, its hetero-Diels-Alder variant is used to create heterocyclic systems. wikipedia.org The construction of the indazole system can be approached by considering the pyrazole ring as part of either the diene or the dienophile component.

A notable strategy involves the reaction of 4-styrylpyrazoles, acting as dienes, with dienophiles like N-substituted maleimides. researchgate.net These reactions, often facilitated by microwave irradiation, produce tetrahydroindazole derivatives. Subsequent dehydrogenation, typically using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), yields the fully aromatic 1H-indazole. researchgate.net This approach allows for the introduction of substituents at various positions of the indazole core by starting with appropriately substituted pyrazoles and dienophiles.

Although this method directly yields a substituted indazole, further functionalization would be required to produce the 4,7-dione moiety, for example, through oxidation of a corresponding hydroquinone (B1673460) precursor.

Condensation and Cyclization Strategies

These methods involve the step-wise formation of bonds to build the heterocyclic ring, often through the reaction of a carbonyl compound with a hydrazine (B178648) derivative, followed by an intramolecular cyclization.

Formation of 1H-Indazoles via Oxime Intermediates from Aromatic Carbonyl Compounds

The synthesis of 1H-indazoles can be achieved through condensation reactions involving aromatic carbonyl compounds and hydrazines, which proceed through intermediates that share mechanistic features with oxime formation. clockss.org Oximes and hydrazones are formed by the reaction of hydroxylamines or hydrazines, respectively, with aldehydes or ketones. nih.gov

A classical route to indazoles involves the reaction of an o-substituted aryl aldehyde or ketone with a hydrazine. clockss.org For example, the condensation of an o-fluorobenzaldehyde with a substituted hydrazine like phenylhydrazine (B124118) first forms a phenylhydrazone intermediate. In the presence of a base, this intermediate undergoes an intramolecular nucleophilic aromatic substitution, where the hydrazone nitrogen displaces the ortho-fluoro substituent to close the ring and form the 1H-indazole. clockss.org The synthesis of 1,3-diphenyl-1H-indazole would require a precursor such as 2-fluoro-benzophenone and phenylhydrazine. Subsequent oxidation would be necessary to install the 4,7-dione functionality.

A related approach involves the in situ generation of oximes from 2-aminomethyl-phenylamines followed by oxidative cyclization to form the N-N bond of the indazole ring. researchgate.net These methods highlight the versatility of carbonyl chemistry in the assembly of complex heterocyclic frameworks.

Cyclization of 2-Acylcyclohexane-1,3-diones with Hydrazine Derivatives

A classical and effective method for the synthesis of tetrahydro-4H-indazol-4-one scaffolds involves the condensation reaction between a 2-acylcyclohexane-1,3-dione and a hydrazine derivative. This reaction provides a direct route to the fused pyrazole ring system.

The reaction mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on one of the carbonyl groups of the dione (B5365651), typically the more reactive ketone in the acyl side chain. This is followed by an intramolecular condensation and dehydration, where the second nitrogen atom of the hydrazine reacts with the remaining carbonyl group on the cyclohexane (B81311) ring, leading to the formation of the heterocyclic indazole ring. Subsequent aromatization, if desired and feasible, can be achieved through oxidation.

Novel multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives have been synthesized by treating multi-substituted cyclohexanone (B45756) derivatives with hydrazine hydrates. pnrjournal.com For instance, the reaction of 3,5-diaryl-6-ethoxycarbonyl-2-cyclohexen-1-ones with hydrazine hydrate (B1144303) in the presence of ethanolic acetic acid yields the corresponding indazole derivatives. researchgate.net

Below is a table summarizing representative examples of this synthetic approach.

Table 1: Synthesis of Indazole Derivatives from Cyclohexenones
Starting Material Reagent Product Yield (%) Reference
3,5-Diphenyl-6-ethoxycarbonyl-2-cyclohexen-1-one Hydrazine Hydrate 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one analogue 77 researchgate.net
3-(4-Chlorophenyl)-5-phenyl-6-ethoxycarbonyl-2-cyclohexen-1-one Hydrazine Hydrate 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one analogue 72 researchgate.net
3-(4-Methoxyphenyl)-5-phenyl-6-ethoxycarbonyl-2-cyclohexen-1-one Hydrazine Hydrate 3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one analogue 75 researchgate.net
2.2.3. Reactions of Amidrazones with Quinones

The reaction between amidrazones and quinones provides a unique pathway to indazole derivatives, particularly when electron-deficient quinones are used. While reactions with simple benzoquinones often lead to fused 1,2,4-triazines, the use of halogenated quinones such as 2,3,5,6-tetrachloro-1,4-benzoquinone or 2,3-dichloro-1,4-naphthoquinone results in the formation of indazoles. nih.govlookchem.com

The proposed mechanism for this transformation involves the initial formation of a charge-transfer complex between the electron-rich amidrazone and the electron-deficient quinone. nih.gov This is followed by a radical combination and the subsequent elimination of a chlorine molecule and an arylamine molecule to yield the final indazole product. nih.gov An interesting aspect of this reaction is that the same indazole product is often formed regardless of the substituents on the nitrogen of the amidrazone. nih.govlookchem.com

Ring Closure in 2-(Hydroxymethylene)cyclohexanones with Hydrazines

The ring closure of 2-(hydroxymethylene)cyclohexanones, which are enol tautomers of 2-formylcyclohexanones, with hydrazine derivatives is a fundamental method for constructing the 4,5,6,7-tetrahydro-1H-indazole skeleton. lookchem.com This reaction is a variation of the Knorr pyrazole synthesis adapted for a cyclic β-dicarbonyl equivalent.

The synthesis proceeds through the condensation of the hydrazine with the formyl group, followed by an intramolecular cyclization involving the ketone on the cyclohexane ring and subsequent dehydration to form the stable heterocyclic system. The reaction of 2-formylcyclohexanone with hydrazine, followed by dehydrogenation over a palladium on carbon (Pd/C) catalyst, is a known route to obtain 1H-indazole itself. chemsynthesis.com The initial product of the condensation is 4,5,6,7-tetrahydro-1H-indazole. nih.gov

A practical application of this principle is the synthesis of indazoles from o-hydroxybenzaldehydes (salicylaldehydes) and hydrazine hydrochloride in acidic ethanol, which gives high yields of the corresponding indazoles. lookchem.com This highlights the utility of a hydroxyl group ortho to an aldehyde in facilitating indazole ring formation with hydrazines.

Multicomponent Condensation Approaches for Fused Indazole Systems

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis for the efficient construction of complex molecular architectures in a single step. Several MCRs have been developed for the synthesis of fused indazole systems. chemicalbook.com These reactions offer advantages such as high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.

One notable example is the one-pot, four-component condensation of aldehydes, hydrazine hydrate, a cyclic anhydride (B1165640) (like succinic or phthalic anhydride), and a 1,3-dicarbonyl compound. chemicalbook.com This approach can be accelerated using catalysts such as triethanolammonium (B1229115) acetate (B1210297) under mild, solvent-free conditions to produce fused indazole derivatives like pyridazino[1,2-a]indazoles and indazolo[2,1-b]phthalazines in high yields. chemicalbook.com

The proposed mechanism for this type of reaction often begins with a Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl compound. chemicalbook.com This is followed by a Michael addition with an intermediate formed from hydrazine and the anhydride, leading to a cascade of cyclization and dehydration steps to form the final fused heterocyclic product. chemicalbook.com

Metal-Catalyzed Synthetic Routes

Palladium-Catalyzed Cyclization and Functionalization Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the synthesis and functionalization of indazoles. These methods often provide access to derivatives that are difficult to obtain through classical approaches.

Palladium-catalyzed reactions for indazole synthesis include:

Direct Arylation: The direct C-H arylation at the C3 position of 1H-indazoles can be achieved using palladium catalysts. For instance, using Pd(OAc)₂ with PPh₃ as a ligand in water allows for the C3-arylation of 1H-indazoles with various iodoaryl derivatives. organic-chemistry.org

Intramolecular Cyclization: Palladium catalysts can promote the intramolecular cyclization of appropriately substituted precursors. For example, 2-aryl-substituted 2H-indazoles can be synthesized from 2-bromobenzyl bromides and arylhydrazines via a palladium-catalyzed intermolecular N-benzylation followed by intramolecular N-arylation. organic-chemistry.org

Isocyanide Insertion: An efficient Pd-catalyzed C-H functionalization of 2H-indazoles at the C3-position can be achieved through an isocyanide insertion strategy, leading to diverse fused heterocycles like benzoxazinoindazoles. chemicalbook.comresearchgate.netresearchgate.net

Suzuki-Miyaura Cross-Coupling: This powerful cross-coupling reaction is used to synthesize a wide array of indazole derivatives by reacting a halogenated indazole with an organoboronic acid in the presence of a palladium catalyst. japsonline.com

Table 2: Examples of Palladium-Catalyzed Indazole Synthesis

Reaction Type Catalyst/Ligand Substrates Product Type Reference
Direct C3-Arylation Pd(OAc)₂ / PPh₃ 1H-Indazole, 4-Iodotoluene 3-(p-tolyl)-1H-indazole organic-chemistry.org
Dual C-H Functionalization Pd(II) Indoles, Cyclic Diaryliodoniums Fused Carbazole Derivatives capes.gov.br
Oxidative Alkenylation Pd(OAc)₂ 1H-Indazoles, Olefins C3-Alkenylated Indazoles researchgate.net
Deacylative Cross-Coupling Palladium Catalyst 2-Iodoazoarenes, Acyldiazoacetates 2H-Indazoles

Copper-Catalyzed Radical-Mediated Cross-Coupling

Copper-catalyzed reactions have become increasingly important for the synthesis of N-heterocycles, including indazoles, often proceeding through radical pathways. These methods are attractive due to the lower cost and toxicity of copper compared to palladium.

A notable copper-catalyzed method is the radical-radical cross-coupling reaction. For example, a novel Cu-catalyzed radical-radical cross-coupling of 3-aminoindazoles with sulfonyl hydrazides has been developed to produce diverse 1,3-substituted aminoindazoles in good yields. The proposed mechanism involves the copper-catalyzed generation of a sulfonyl radical from the sulfonyl hydrazide and an indazolyl radical from the 3-aminoindazole, which then couple to form the product.

Other copper-catalyzed routes to indazoles include:

Intramolecular C-N Bond Formation: Copper(I) iodide can be used in catalytic amounts to achieve intramolecular C-N bond formation in 2-chloro-benzoic acid-N'-aryl hydrazides, yielding 1-substituted indazol-3-ones. researchgate.net

Cyclization of 2-Alkynylazobenzenes: A copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes can produce 3-alkenyl-2H-indazoles. pnrjournal.com DFT calculations suggest the reaction proceeds via an initial coordination of the copper catalyst to the alkyne, followed by C-N bond formation and a 1,2-hydride shift. pnrjournal.com

Regioselective Cross-Coupling: Copper chloride (CuCl) can catalyze the C-N cross-coupling of 1H-indazoles with diaryliodonium salts, affording 2-substituted-2H-indazoles with complete N(2)-regioselectivity.

Table 3: Examples of Copper-Catalyzed Indazole Synthesis

Reaction Type Catalyst Substrates Product Type Reference
Radical-Radical Cross-Coupling Copper Catalyst 3-Aminoindazoles, Sulfonyl Hydrazides 1,3-Substituted Aminoindazoles
Intramolecular Cyclization CuI / L-proline 2-Chloro-benzoic acid-N'-aryl hydrazides 1-Substituted Indazol-3-ones researchgate.net
Hydroamination/Cyclization Copper Catalyst 2-Alkynylazobenzenes 3-Alkenyl-2H-indazoles pnrjournal.com
Regioselective Cross-Coupling CuCl 1H-Indazoles, Diaryliodonium salts 2-Substituted-2H-indazoles

Electrochemical Synthesis Methods for Indazole Derivatives

Electrochemical synthesis has emerged as a powerful and sustainable strategy for the formation of N-heterocyclic compounds, including the indazole core. These methods offer mild reaction conditions and high functional group tolerance, often avoiding the need for harsh chemical oxidants or reductants.

A notable electrochemical approach for the synthesis of 1H-indazoles involves the anodic oxidation of arylhydrazones. rsc.org This method facilitates a radical Csp2–H/N–H cyclization. The process is operationally simple and can utilize inexpensive electrode materials. rsc.org In a typical setup, the reaction is carried out in an undivided cell with a constant current. Hexafluoroisopropanol (HFIP) often serves not only as the solvent but also as a proton donor, promoting the formation of nitrogen-centered radicals which are key intermediates in the cyclization process. rsc.org This methodology has been shown to be effective for a variety of 1H-indazole derivatives, providing moderate to good yields. rsc.org

Another significant electrochemical protocol allows for the selective synthesis of either 1H-indazoles or their corresponding N-oxides, with the outcome being determined by the choice of cathode material. nih.govresearchgate.net When a reticulated vitreous carbon cathode is employed, a diverse range of 1H-indazole N-oxides can be synthesized. nih.govresearchgate.net Conversely, using a zinc cathode leads to the deoxygenation of the N-oxide products to furnish the 1H-indazoles, a result of the cathodic cleavage of the N-O bond through paired electrolysis. nih.govresearchgate.net This dual-purpose synthetic strategy is applicable to substrates with both electron-donating and electron-withdrawing groups. nih.govresearchgate.net Mechanistic studies, including cyclic voltammetry and electron paramagnetic resonance spectroscopy, suggest that these transformations proceed via a radical pathway involving iminoxyl radical intermediates. nih.govresearchgate.net

While direct electrochemical synthesis of 1H-Indazole-4,7-dione, 1,3-diphenyl- is not explicitly detailed in the surveyed literature, the principles established for analogous structures suggest potential synthetic routes. For instance, the electrochemical cyclization of a suitably substituted arylhydrazone precursor could be envisioned.

Table 1: Conditions for Electrochemical Synthesis of 1H-Indazole Derivatives

Starting MaterialElectrode SystemSolvent/ElectrolyteProduct TypeYieldReference
ArylhydrazonesGraphite plate (anode), Platinum plate (cathode)HFIP / n-Bu4NBF41H-IndazolesModerate to Good rsc.org
o-nitrobenzaldehydes/ketonesReticulated vitreous carbon (cathode)Not specified1H-Indazole N-oxidesBroad scope nih.govresearchgate.net
1H-Indazole N-oxidesZinc (cathode)Not specified1H-IndazolesBroad scope nih.govresearchgate.net

N-N Bond-Forming Oxidative Cyclization Methodologies

The construction of the indazole ring system frequently relies on the formation of the N-N bond as a key step. Oxidative cyclization methods are particularly effective, starting from precursors where the two nitrogen atoms are not yet linked.

A prominent and broadly applicable method involves the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines. organic-chemistry.orgacs.orgnih.gov This strategy has been developed into a robust protocol capable of producing indazoles in all three of their tautomeric forms (1H, 2H, and 3H). organic-chemistry.orgacs.org The reaction is typically carried out using an oxidizing agent system, with a combination of ammonium (B1175870) molybdate (B1676688) ((NH4)2MoO4) and hydrogen peroxide (H2O2) in methanol (B129727) at room temperature proving to be highly effective. organic-chemistry.org This method is valued for its operational simplicity and its ability to selectively generate different indazole isomers. organic-chemistry.orgacs.orgnih.gov For instance, it provides access to various 2-substituted 2H-indazoles, which are common motifs in medicinal chemistry. organic-chemistry.org

The proposed mechanism for this transformation involves the initial oxidation of the anilinic nitrogen to form a nitroso intermediate. organic-chemistry.org This is followed by a nucleophilic attack of the primary amine of the aminomethyl group onto the nitroso group, leading to a cyclized intermediate that, upon dehydration, yields the final indazole product. The reaction tolerates a range of substituents on the aromatic ring, including alkyl, halogen, and methoxy (B1213986) groups, although substrates with strong electron-withdrawing groups tend to give lower yields. organic-chemistry.org

While the direct synthesis of 1H-Indazole-4,7-dione, 1,3-diphenyl- via this specific methodology is not explicitly documented, the general applicability suggests a viable pathway. A hypothetical precursor, such as a 2-aminomethyl-phenylamine bearing the necessary phenyl and potential quinone or pre-quinone functionalities, could undergo this oxidative cyclization to form the core indazole structure. Subsequent oxidation of the benzene (B151609) ring to the 4,7-dione would be required to yield the final target compound.

Table 2: Optimized Conditions for Oxidative Cyclization of 2-Aminomethyl-phenylamines

SubstrateOxidizing AgentsSolventTemperatureYield (%)Reference
2-Aminomethyl-phenylamine(NH4)2MoO4, H2O2MeOHRoom Temp.up to 89% organic-chemistry.org
Substituted 2-Aminomethyl-phenylamines(NH4)2MoO4, H2O2MeOHRoom Temp.Variable organic-chemistry.org

Advanced Spectroscopic and Crystallographic Characterization of 1h Indazole 4,7 Dione, 1,3 Diphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 1H-Indazole-4,7-dione, 1,3-diphenyl- would provide critical information about the number of different types of protons and their neighboring environments. The protons on the two phenyl rings and the dione (B5365651) ring would exhibit distinct chemical shifts.

Aromatic Protons: The protons of the 1-phenyl and 3-phenyl groups would typically appear as complex multiplets in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The specific chemical shifts would be influenced by the electronic effects of the indazole and dione systems.

Dione Protons: The two protons on the dione ring (at positions 5 and 6) would likely appear as distinct signals, potentially as doublets, depending on their coupling.

A hypothetical data table for the ¹H NMR spectrum is presented below. The exact chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Phenyl-H7.0 - 8.5m-
H-5/H-66.0 - 7.0d-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule.

Carbonyl Carbons: The two carbonyl carbons of the dione moiety (C-4 and C-7) would be the most downfield signals, typically appearing in the range of 170-190 ppm.

Aromatic and Heterocyclic Carbons: The carbons of the phenyl rings and the indazole core would resonate in the aromatic region, approximately between 110 and 150 ppm.

A representative data table for the ¹³C NMR spectrum is shown below.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (C-4, C-7)170 - 190
Aromatic/Indazole Carbons110 - 150

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy and Coupling Constants

¹⁵N NMR spectroscopy is a powerful technique for directly observing the nitrogen atoms within the indazole ring. The chemical shifts of N-1 and N-2 would provide insight into their hybridization and electronic environment. The observation of coupling constants between the nitrogen atoms and adjacent protons or carbons would further confirm the connectivity within the heterocyclic ring. This technique is particularly useful for distinguishing between different indazole isomers.

Two-Dimensional NMR Techniques (e.g., ¹H-¹³C Correlations)

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for definitively assigning proton and carbon signals.

HSQC: This experiment would correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the CH pairs in the phenyl rings and the dione moiety.

HMBC: This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This would be crucial for establishing the connectivity between the phenyl substituents and the indazole core, as well as the positions of the carbonyl groups. For instance, correlations between the protons on the 1-phenyl group and the carbons of the indazole ring would confirm the N-1 substitution.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of 1H-Indazole-4,7-dione, 1,3-diphenyl- would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. These would be expected in the region of 1650-1750 cm⁻¹. The exact frequency can be influenced by conjugation and ring strain.

Aromatic C=C and C-H Stretches: The spectrum would also show characteristic absorptions for the aromatic C=C bond stretching (around 1450-1600 cm⁻¹) and C-H bond stretching (above 3000 cm⁻¹).

A summary of expected IR absorptions is provided in the table below.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C=O (Ketone)1650 - 1750Strong
C=C (Aromatic)1450 - 1600Medium to Weak
C-H (Aromatic)> 3000Medium to Weak

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of the compound and can offer clues about its structure through the analysis of fragmentation patterns.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) corresponding to the molecular weight of 1H-Indazole-4,7-dione, 1,3-diphenyl- (C₁₉H₁₂N₂O₂, MW = 300.31 g/mol ).

A hypothetical mass spectrometry data table is shown below.

m/z Possible Fragment
300[M]⁺
223[M - C₆H₅]⁺
272[M - CO]⁺
195[M - C₆H₅ - CO]⁺

X-ray Crystallography for Solid-State Molecular Architecture

A comprehensive search of scientific literature and chemical databases was conducted to obtain X-ray crystallography data for the solid-state molecular architecture of 1H-Indazole-4,7-dione, 1,3-diphenyl- . Despite confirming the compound's existence and identifying its CAS number as 132782-93-5, no publicly available single-crystal X-ray diffraction studies detailing its three-dimensional structure could be located. letopharm.commolbase.com

Therefore, the presentation of experimental crystallographic data, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions for 1H-Indazole-4,7-dione, 1,3-diphenyl- , is not possible at this time. The detailed research findings and data tables as specified in the article outline cannot be generated due to the absence of published crystallographic information for this specific compound.

Theoretical and Computational Chemistry Studies on 1h Indazole 4,7 Dione, 1,3 Diphenyl

Quantum Chemical Calculations

Quantum chemical calculations form the bedrock of modern computational chemistry, offering a window into the molecular world. For 1,3-diphenyl-1H-indazole-4,7-dione, these methods are used to determine stable conformations, electronic properties, and to simulate spectroscopic data, providing a theoretical complement to experimental findings.

Density Functional Theory (DFT) has become a primary tool for computational analysis in organic chemistry due to its favorable balance of accuracy and computational cost. DFT methods are extensively applied to study indazole derivatives, providing reliable predictions of their molecular and electronic properties. nih.govmdpi.com For instance, the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) is commonly used to investigate the structure and reactivity of such heterocyclic systems. nih.gov

One of the first steps in computational analysis is geometry optimization, which seeks the lowest energy arrangement of atoms in a molecule. For 1,3-diphenyl-1H-indazole-4,7-dione, this process is crucial for understanding its inherent stability and preferred three-dimensional shape. The analysis also extends to its potential isomers.

Keto-Enol Tautomerism: The indazole-4,7-dione core can theoretically exist in keto and enol forms. Computational studies on related tetrahydro-4H-indazol-4-ones have shown that the keto form is significantly more stable. nih.govsciforum.net The enol tautomer, where the heterocyclic ring loses its aromaticity, is energetically unfavorable. nih.gov It is therefore predicted that 1,3-diphenyl-1H-indazole-4,7-dione exists predominantly in its dione (B5365651) (keto) form.

Conformational Isomerism: The presence of two phenyl groups at positions 1 and 3 introduces rotational freedom, leading to possible syn and anti conformers. These conformers would differ in the relative orientation of the phenyl rings with respect to the indazole plane. DFT calculations can determine the rotational barriers and the relative energies of these conformers to identify the most stable spatial arrangement.

Table 1: Illustrative Conformational Energy Analysis This table illustrates the type of data generated from DFT calculations for conformational analysis. The values are hypothetical examples.

ConformerDihedral Angle (N-N-C-Ph)Relative Energy (kcal/mol)Population (%)
Anti180°0.0075
Syn1.5025

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov DFT calculations are highly effective for determining these orbital energies. For similar heterocyclic systems, the HOMO and LUMO distributions are often spread across the entire molecular framework. nih.gov In 1,3-diphenyl-1H-indazole-4,7-dione, the HOMO is expected to be located primarily on the electron-rich indazole and phenyl rings, while the LUMO would be centered on the electron-accepting dione portion of the molecule.

Table 2: Representative Frontier Orbital Energies This table shows representative data obtained from DFT calculations. The values are hypothetical examples for illustrative purposes.

ParameterEnergy (eV)
HOMO-6.2
LUMO-2.5
HOMO-LUMO Gap (ΔE) 3.7

DFT calculations can accurately predict spectroscopic data, which serves as a valuable tool for structure verification and interpretation of experimental spectra.

Vibrational Frequencies (IR): Theoretical calculations of vibrational frequencies can help assign the absorption bands observed in an experimental infrared (IR) spectrum. For 1,3-diphenyl-1H-indazole-4,7-dione, DFT would predict characteristic stretching frequencies for the C=O groups in the dione ring and vibrations associated with the C=C and C=N bonds of the heterocyclic and phenyl rings. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov By comparing the calculated shifts with experimental data, the structural assignment of the molecule can be confirmed. nih.gov For complex molecules, this computational approach is crucial for resolving ambiguities in signal assignment. nih.govnih.gov

Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Shifts This table demonstrates how theoretical NMR data is compared with experimental results. The chemical shifts are hypothetical examples.

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)Deviation (ppm)
C4 (C=O)180.5179.8+0.7
C7 (C=O)178.2177.3+0.9
C3145.1144.5+0.6
C9a138.9139.2-0.3

While DFT is widely used, ab initio methods provide an alternative, and sometimes more rigorous, approach to studying molecular systems. These methods are based on first principles without reliance on empirical parameters.

The Hartree-Fock (HF) method is the simplest ab initio approach. While HF systematically neglects electron correlation, leading to certain inaccuracies, it serves as a good starting point for more advanced calculations. nih.gov Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2), build upon the HF method to include electron correlation, offering higher accuracy for energy calculations. nih.gov

For indazole systems, comparative studies have been performed using various levels of theory to determine tautomer stability. nih.govresearchgate.net For example, calculations on tetrahydro-4H-indazol-4-ones using HF/6-31G, B3LYP/6-31G , and semi-empirical AM1 methods all consistently show that the enol (OH) form is highly unstable compared to the 1H and 2H keto tautomers. nih.govresearchgate.net Such comparative analyses confirm the reliability of the computational predictions and provide a deeper understanding of the tautomeric equilibria. In the case of indazole itself, MP2/6-31G** calculations indicate the 1H-tautomer is more stable than the 2H tautomer by approximately 15 kJ·mol⁻¹. nih.gov

Density Functional Theory (DFT) Methodologies

Mechanistic Investigations through Computational Modeling

Beyond static molecular properties, computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies. This provides a detailed, step-by-step picture of how a chemical transformation occurs.

For 1,3-diphenyl-1H-indazole-4,7-dione, which is synthesized via a 1,3-dipolar cycloaddition, computational modeling could elucidate the regioselectivity and stereoselectivity of the reaction. Furthermore, studies on the reactivity of the dione ring, such as its susceptibility to nucleophilic attack or its role in redox processes, could be modeled. For example, a computational study on the reaction of indazoles with formaldehyde (B43269) detailed the mechanism of N-substitution, demonstrating the power of these methods to explain experimental outcomes. nih.gov Such mechanistic insights are vital for optimizing synthetic routes and predicting the chemical behavior of the compound in various environments.

Reaction Pathway Mapping and Transition State Elucidation

No information was found regarding the reaction pathway mapping or transition state elucidation for the synthesis or reactions of 1H-Indazole-4,7-dione, 1,3-diphenyl-.

Prediction of Regioselectivity and Stereoselectivity

Specific studies on the prediction of regioselectivity and stereoselectivity for the formation of 1H-Indazole-4,7-dione, 1,3-diphenyl- are not available in the searched literature. While the synthesis of 1H-indazolediones can occur via 1,3-dipolar cycloaddition, specific computational predictions for the 1,3-diphenyl substituted variant were not found.

Molecular Modeling and In-Silico Approaches for Structural Correlation

No dedicated molecular modeling or in-silico studies focused on the structural correlation of 1H-Indazole-4,7-dione, 1,3-diphenyl- were identified. While general statements about the properties of this compound exist, such as the phenyl groups enhancing lipophilicity, detailed computational analyses are absent from the available search results.

Chemical Reactivity, Transformation, and Derivatization of 1h Indazole 4,7 Dione, 1,3 Diphenyl

Tautomerism and Isomerization Dynamics of the Indazole System (1H, 2H, 3H tautomers)

The indazole ring system is characterized by annular tautomerism, a process involving the migration of a proton between the nitrogen atoms of the heterocyclic ring. This results in the existence of three potential tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. researchgate.netchemicalbook.com For the parent indazole and many of its derivatives, the 1H-tautomer, which possesses a benzenoid structure, is thermodynamically more stable and therefore predominates over the 2H-tautomer with its quinoid form. researchgate.netresearchgate.net Theoretical calculations, such as MP2/6-31G**, indicate that the 1H-tautomer of unsubstituted indazole is more stable than the 2H form by approximately 15 kJ·mol⁻¹. nih.gov

While the 1H- and 2H-tautomers are the most studied, the 3H-indazole form is generally not favored. chemicalbook.com However, in the specific case of 1H-Indazole-4,7-dione, 1,3-diphenyl- , the presence of a phenyl substituent at the N-1 position locks the molecule in the 1H-tautomeric form, precluding the dynamic equilibrium between 1H- and 2H-tautomers that is characteristic of N-unsubstituted indazoles.

Isomerization can also occur through photochemical processes. For instance, N2-derivatized indazoles have been shown to undergo a phototransposition to form the corresponding benzimidazoles when irradiated with UVB or UVA light. nih.gov This rearrangement is believed to proceed through excitation of the 2H-tautomer, which is more photoreactive than the 1H-tautomer. nih.gov

Influence of Substituents on Reaction Pathways and Selectivity (e.g., Phenyl Groups)

Substituents on the indazole core exert significant control over reaction pathways and selectivity through both electronic and steric effects. The subject molecule, 1H-Indazole-4,7-dione, 1,3-diphenyl- , features several key substituents whose influence must be considered:

C-3 Phenyl Group: The phenyl group at the C-3 position contributes to the steric bulk around the pyrazole (B372694) part of the ring system. This can hinder reactions at the adjacent N-2 position (if it were unsubstituted) and the C-4 position.

4,7-Dione Functionality: The two ketone groups on the benzene (B151609) ring are strong electron-withdrawing groups. This electronic pull significantly affects the aromaticity and reactivity of the entire molecule. The carbocyclic ring is rendered electron-deficient, making it susceptible to nucleophilic attack, while simultaneously deactivating it towards electrophilic aromatic substitution. The dione (B5365651) moiety transforms the core into a quinone-like system, introducing reactivity patterns typical of quinones, such as Michael additions.

In general indazole chemistry, substituents on the carbocyclic ring influence the regioselectivity of reactions like N-alkylation. For example, electron-withdrawing groups such as nitro (NO₂) or carboxylate (CO₂Me) at the C-7 position have been shown to confer excellent N-2 regioselectivity in N-alkylation reactions of N-unsubstituted indazoles. beilstein-journals.orgresearchgate.net Conversely, the phenyl groups in the title compound are known to enhance lipophilicity, which can improve solubility in nonpolar organic solvents and potentially affect interactions with biological membranes.

Electrophilic and Nucleophilic Reactions of the Indazoledione Core

The reactivity of the indazoledione core is a blend of the properties of the indazole system and the quinone moiety. The pyrazole ring is electron-rich and thus generally reactive towards electrophiles, while the quinone part of the molecule is electron-poor and susceptible to nucleophilic attack. mdpi.comnih.gov

An electrophile is an electron-deficient species that accepts a pair of electrons to form a covalent bond, while a nucleophile is an electron-rich species that donates an electron pair. youtube.comyoutube.comyoutube.com The interaction between these species dictates the course of many organic reactions. youtube.com

N-Alkylation and N-Acylation Reactions: Regioselective Considerations

For N-unsubstituted indazoles, N-alkylation and N-acylation are fundamental transformations. The reaction typically yields a mixture of N-1 and N-2 substituted isomers, with the ratio being highly dependent on the reaction conditions and the nature of the substituents on the indazole ring. beilstein-journals.orgnih.gov

Key factors influencing regioselectivity in the N-alkylation of indazoles include:

Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 selectivity. beilstein-journals.orgresearchgate.net In contrast, different solvent and base combinations can alter the N-1/N-2 ratio. nih.gov

Substituents: As mentioned, electron-withdrawing groups at C-7 favor N-2 alkylation, whereas steric hindrance at C-7 can promote N-1 substitution. beilstein-journals.orgresearchgate.net

Reaction Type: N-acylation is often more regioselective for the N-1 position, as the initially formed N-2 acylindazole can isomerize to the more thermodynamically stable N-1 regioisomer. beilstein-journals.orgnih.gov

In 1H-Indazole-4,7-dione, 1,3-diphenyl- , the N-1 position is already occupied by a phenyl group, so N-alkylation or N-acylation reactions are not possible on the ring nitrogens. Any such reactions would have to target other nucleophilic sites if present on the substituents.

Table 1: Factors Influencing Regioselectivity of N-Alkylation in Unsubstituted Indazoles

FactorCondition Favoring N-1 SubstitutionCondition Favoring N-2 SubstitutionReference(s)
Base/Solvent NaH in THFVaries with substrate; sometimes K₂CO₃ in DMF beilstein-journals.org, nih.gov
Substituents Steric bulk at C-7 positionElectron-withdrawing group at C-7 (e.g., -NO₂) beilstein-journals.org, researchgate.net
Reaction Control Thermodynamic control (equilibration)Kinetic control (less hindered site) beilstein-journals.org, nih.gov

Reactions with Carbonyl Compounds (e.g., Formaldehyde (B43269) Addition)

N-unsubstituted indazoles react with carbonyl compounds like formaldehyde. nih.gov In acidic aqueous solutions, indazole and its nitro-substituted derivatives typically react with formaldehyde to yield (1H-indazol-1-yl)methanol derivatives. nih.gov The reaction proceeds via electrophilic attack of protonated formaldehyde on the N-1 or N-2 nitrogen of the indazole. For most indazoles, the reaction overwhelmingly favors substitution at the N-1 position. nih.gov However, for 1H-Indazole-4,7-dione, 1,3-diphenyl- , the N-1 position is blocked. Therefore, reactions with carbonyl compounds would likely occur at the dione part of the molecule, which is characteristic of quinone chemistry, rather than at the nitrogen of the pyrazole ring.

Rearrangement Reactions (e.g., ANRORC-like Rearrangements, Thermal Isomerization)

Rearrangement reactions provide pathways to structurally diverse molecules. The indazole skeleton can participate in several such transformations.

ANRORC-like Rearrangements: The ANRORC (Addition of a Nucleophile, Ring-Opening, and Ring-Closure) mechanism is a well-established pathway in heterocyclic chemistry for nucleophilic substitution. wikipedia.orgacs.org It involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an intermediate, which then re-closes to yield the final product. researchgate.netresearchgate.net While extensively studied in pyrimidines and 1,2,4-oxadiazoles, this mechanism could be envisioned for the indazoledione system under specific conditions with potent nucleophiles, potentially leading to novel heterocyclic scaffolds. researchgate.netresearchgate.netrsc.org

Thermal and Photochemical Isomerization: As previously noted, indazoles can undergo photochemical rearrangement to benzimidazoles. nih.gov This process is dependent on the tautomeric form, with the 2H-indazole being the more photo-reactive species. nih.gov Given that the title compound is fixed as a 1H-indazole, this specific pathway to a benzimidazole (B57391) is unlikely. However, other thermal or photochemical rearrangements involving the dione functionality cannot be ruled out without specific experimental data.

Strategies for Derivatization and Functionalization

The functionalization of 1H-Indazole-4,7-dione, 1,3-diphenyl- can be approached by targeting its distinct structural components. Modern synthetic strategies offer a versatile toolkit for modifying the indazole core. researchgate.netnih.govnih.gov

Reactions at the Dione Moiety: The electron-deficient quinone ring is a prime target for nucleophilic additions, including Michael-type additions. This allows for the introduction of a wide range of substituents at the C-5 and C-6 positions.

Modification of the Phenyl Rings: The phenyl groups at N-1 and C-3 can be functionalized through standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation), although the reactivity will be influenced by the electron-withdrawing nature of the indazoledione core.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for C-C bond formation. mdpi.comresearchgate.net If a halogen were introduced onto one of the phenyl rings or the indazole core itself, these methods could be used to attach a variety of aryl or alkyl groups, further diversifying the molecular structure. mdpi.comresearchgate.net

The development of synthetic routes often focuses on building the functionalized indazole ring system from precursors. For example, 1,3-dipolar cycloaddition reactions are a common method for constructing the indazole core. orgsyn.org

Introduction of Phenyl Substituents and their Impact on Reactivity

The presence of phenyl groups at the N1 and C3 positions of the indazole-4,7-dione core profoundly influences the molecule's physical properties and chemical reactivity. The N1-phenyl group and the C3-phenyl group introduce significant steric bulk and modify the electronic nature of the heterocyclic system through inductive and resonance effects.

The most immediate impact of the two phenyl groups is an increase in the molecule's lipophilicity. This enhancement in non-polar character affects its solubility and can influence its interaction with other molecules and its behavior in different solvent systems. From a reactivity standpoint, the electronic influence of the phenyl groups is of primary importance. The N-phenyl group, being an N-aryl substituent, can draw electron density from the pyrazole ring, while the C-phenyl group can engage in resonance with the indazole system.

A theoretical study on indazolium cations suggests that the fusion of a benzene ring to a pyrazole system (forming indazole) provides extra resonance stabilization compared to a simple pyrazole ring. researchgate.net The phenyl groups on 1H-Indazole-4,7-dione, 1,3-diphenyl- further contribute to this electronic delocalization. The electron-withdrawing nature of the 4,7-dione ring makes the C5-C6 double bond electron-deficient and thus susceptible to nucleophilic attack or participation in specific types of cycloaddition reactions. The phenyl substituents modulate this reactivity. Their presence can affect the energy levels of the frontier molecular orbitals (HOMO and HOMO-LUMO), which is a key factor in pericyclic reactions. jobrs.edu.iqresearchgate.net

The steric hindrance imposed by the phenyl groups, particularly the C3-phenyl group, can also direct the regioselectivity of reactions by shielding certain positions on the indazole core from attack by bulky reagents.

Table 1: Influence of Phenyl Substituents on the Properties of 1H-Indazole-4,7-dione

Property AffectedDescription of Impact
Physical Properties The two phenyl groups significantly increase the lipophilicity (fat-solubility) of the compound compared to an unsubstituted indazole-dione.
Electronic Properties The phenyl groups contribute to the extended π-conjugation of the molecule, influencing the electron density distribution across the indazole-dione system. This modifies the reactivity of the quinone ring. researchgate.net
Chemical Reactivity The electron-deficient C5-C6 double bond is activated for cycloaddition reactions where the indazole-dione acts as a dienophile. The phenyl groups modulate the energy of the Lowest Unoccupied Molecular Orbital (LUMO), affecting reaction rates. organic-chemistry.org
Steric Effects The bulk of the phenyl groups can sterically hinder the approach of reactants to adjacent positions, influencing the regioselectivity of addition reactions.

Formation of Hybrid Heterocyclic Architectures

The 1H-Indazole-4,7-dione, 1,3-diphenyl- scaffold is an excellent starting material for the synthesis of complex, polycyclic heterocyclic systems. Its dicarbonyl functionality and activated carbon-carbon double bond are key reaction sites for building fused-ring structures.

One major pathway for derivatization is through condensation reactions involving the two ketone groups at the C4 and C7 positions. The reaction of quinone-like systems with ortho-diamines, such as o-phenylenediamine (B120857), is a classic method for forming fused polycyclic aromatic systems. In this case, condensation with o-phenylenediamine would be expected to yield a large, rigid heterocyclic structure containing a fused phenazine (B1670421) ring. Such reactions are pivotal in creating complex scaffolds for materials science and medicinal chemistry. nih.govmdpi.com

A second significant transformation pathway involves the indazole-dione acting as a dienophile in Diels-Alder reactions. organic-chemistry.orgwikipedia.org The electron-withdrawing nature of the dione system makes the C5-C6 double bond electron-poor, rendering it highly reactive toward electron-rich dienes in a [4+2] cycloaddition. organic-chemistry.orgyoutube.com This reaction type is a powerful tool for forming a new six-membered ring fused to the indazole core, often with high stereoselectivity. wikipedia.org The reaction of 1H-Indazole-4,7-dione, 1,3-diphenyl- with a conjugated diene like 2,3-dimethyl-1,3-butadiene (B165502) would result in a complex, non-aromatic, polycyclic adduct, effectively creating a hybrid heterocyclic architecture in a single, efficient step. This approach is fundamental to building molecular complexity from simpler precursors. rsc.org

Table 2: Potential Reactions for Hybrid Heterocycle Synthesis

ReactantReaction TypePotential Product Architecture
o-PhenylenediamineCondensationIndazolo[4,5-b]phenazine derivative
2,3-Dimethyl-1,3-butadieneDiels-Alder [4+2] CycloadditionFused polycyclic system with a new dimethyl-cyclohexene ring
Danishefsky's dieneDiels-Alder [4+2] CycloadditionFused polycyclic system with a new functionalized siloxy-cyclohexenone ring

Advanced Methodological Considerations and Future Research Directions

Optimization Techniques for Synthetic Yields and Selectivity

The optimization of synthetic protocols is crucial for making complex molecules like 1H-Indazole-4,7-dione, 1,3-diphenyl- more accessible for research and potential applications. Key areas of focus include the adoption of green chemistry principles, such as the use of microwave irradiation and solvent-free reaction conditions, which often lead to significant improvements over classical methods. bohrium.comrasayanjournal.co.in

Microwave Irradiation: Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov By directly heating the reactants and solvent, microwave irradiation can dramatically reduce reaction times from hours to minutes, often resulting in higher yields and cleaner reaction profiles with fewer byproducts. bohrium.comnih.gov For the synthesis of indazole and related heterocyclic systems, microwave heating has been shown to be highly effective, particularly for cross-coupling and cyclization reactions that are often key steps in their formation. rasayanjournal.co.in The application of microwave technology to the synthesis of 1,3-diphenyl-1H-indazole-4,7-dione could potentially streamline its production, offering a more energy-efficient and rapid alternative to conventional heating. researchgate.netmdpi.com

Solvent-Free Conditions: Conducting reactions without a solvent, or in "dry" media, is another cornerstone of green chemistry. This approach minimizes the use of hazardous organic solvents, reduces waste, and can simplify product purification. bohrium.com Solvent-free synthesis of 1,3-diphenyl-5-arylpyrazoles, structurally related to the indazoledione core, has been successfully demonstrated at elevated temperatures, affording good yields with operational simplicity. eurekaselect.comresearchgate.net In some cases, reactions are carried out by adsorbing the reactants onto a solid support, such as potassium carbonate, which can also act as a basic catalyst, further enhancing reaction efficiency under microwave irradiation. researchgate.net Adapting these solvent-free methods to the synthesis of 1H-Indazole-4,7-dione, 1,3-diphenyl- represents a promising avenue for developing more environmentally benign and economical synthetic routes.

Table 1: Comparison of Synthetic Methodologies for Heterocycle Synthesis
ParameterConventional HeatingMicrowave IrradiationSolvent-Free Conditions
Reaction TimeHours to DaysMinutesHours to Minutes
Energy ConsumptionHighLowVariable (often lower)
YieldModerate to GoodOften Increased bohrium.comGood to Excellent eurekaselect.com
Byproduct FormationCan be significantOften Reduced rasayanjournal.co.inOften Reduced
Solvent WasteHighReducedEliminated or Minimized bohrium.com

Mechanistic Probes: Isotopic Labeling and Kinetic Studies

A deep understanding of reaction mechanisms is fundamental to the rational design of improved synthetic methods. For complex multi-step syntheses, such as those leading to indazolediones, isotopic labeling and kinetic studies are invaluable tools for elucidating the pathways of bond formation and cleavage.

Isotopic Labeling: Isotopic labeling involves replacing an atom in a reactant molecule with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H/D). wikipedia.org By tracking the position of the isotopic label in the final product and any intermediates, chemists can deduce the sequence of bond-forming and bond-breaking events. wikipedia.orgnih.gov This technique is particularly powerful when combined with analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can precisely identify the location of the isotopic tracer. wikipedia.org For the synthesis of 1H-Indazole-4,7-dione, 1,3-diphenyl-, a ¹³C or ¹⁵N labeled precursor could be used to trace the formation of the pyrazole (B372694) ring within the indazole core, confirming the proposed cyclization mechanism.

Table 2: Conceptual Isotopic Labeling Experiment for Indazoledione Synthesis
Labeled ReactantIsotopePotential Mechanistic InsightAnalytical Method
Phenylhydrazine (B124118)¹⁵NDetermine the origin of the nitrogen atoms in the indazole ring.¹⁵N NMR, Mass Spectrometry
Benzoquinone derivative¹³CElucidate the carbon skeleton rearrangement during cyclization.¹³C NMR, Mass Spectrometry
Deuterated Solvent (e.g., D₂O)²H (Deuterium)Investigate the role of proton exchange during the reaction. wikipedia.org¹H NMR, Mass Spectrometry

Kinetic Studies: Kinetic studies involve measuring reaction rates under varying conditions (e.g., concentration of reactants, temperature, catalyst loading) to determine the reaction order, rate constants, and activation energy. This data provides quantitative insight into the transition state of the rate-determining step of the reaction. For the synthesis of 1H-Indazole-4,7-dione, 1,3-diphenyl-, kinetic analysis could help identify the slowest step in the sequence, which would then become the focus for optimization. For example, if the initial condensation step is found to be rate-limiting, efforts could be directed toward developing more active catalysts or reagents for that specific transformation.

Development of Novel Reagents and Catalysts for Indazoledione Synthesis

Future progress in the synthesis of 1H-Indazole-4,7-dione, 1,3-diphenyl- will likely be driven by the discovery of new reagents and more efficient catalysts. Research is trending towards the use of transition-metal catalysis and the development of one-pot procedures that combine multiple synthetic steps.

Novel Reagents: The functionalization of the indane-1,3-dione scaffold, a key structural element, can be achieved using a variety of reagents. nih.gov For instance, Knoevenagel condensation is a classic method for forming carbon-carbon bonds at the active methylene (B1212753) position of the dione (B5365651). nih.govijpsr.com Future work may explore novel electrophilic reagents for direct functionalization or derivatization of the indazoledione ring system, potentially introducing new functionalities or modifying its electronic properties. The use of hypervalent iodine reagents or specialized fluorinating agents could open pathways to previously inaccessible derivatives. nih.gov

Table 3: Emerging Catalysts and Reagents in Heterocyclic Synthesis
Catalyst/Reagent ClassExamplePotential Application in Indazoledione SynthesisReference
Supported NanoparticlesAg₂O–ZnOCatalyzing cycloaddition steps with high regioselectivity and reusability. rsc.org
Earth-Abundant Metal CatalystsMnO₂Promoting C-H amination for indazole ring formation. rasayanjournal.co.in
Photoredox CatalystsRuthenium or Iridium complexesEnabling novel, light-induced bond formations under mild conditions. nih.gov
OrganocatalystsL-prolineCatalyzing multi-component reactions in an environmentally friendly manner. bohrium.com

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